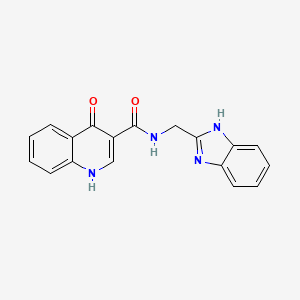

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H14N4O2/c23-17-11-5-1-2-6-13(11)19-9-12(17)18(24)20-10-16-21-14-7-3-4-8-15(14)22-16/h1-9H,10H2,(H,19,23)(H,20,24)(H,21,22) |

InChI Key |

HMRQBVXJGFIHBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Conrad–Limpach Reaction for 4-Hydroxyquinoline Synthesis

The quinoline core is typically synthesized via the Conrad–Limpach reaction , which involves cyclizing aniline derivatives with β-keto esters. For example, ethyl 1,3-acetonedicarboxylate reacts with aniline in methanol or ethanol under reflux conditions to form ethyl 2-(4-hydroxyquinolin-2-yl)acetate. Modifications to this protocol include substituting dimethyl-1,3-acetonedicarboxylate to enhance yield (75–82%) and reduce reaction time (6 hours). Acidic hydrolysis of the ester intermediate with concentrated HCl yields 2-(4-hydroxyquinolin-2-yl)acetic acid, a critical precursor.

Key Reaction Conditions

Mannich Reaction for Benzimidazole Functionalization

The benzimidazole moiety is introduced via a Mannich reaction , where formaldehyde and piperidine react with 4-hydroxyquinoline intermediates. For instance, 2-(4-hydroxyquinolin-2-yl)acetic acid undergoes aminomethylation with paraformaldehyde and piperidine in 1,4-dioxane, forming a methylene-bridged intermediate. However, competing reactions such as Knoevenagel condensation may occur if aromatic aldehydes are present, necessitating strict control over stoichiometry and temperature.

Optimized Protocol

-

Reactants : 4-hydroxyquinoline derivative, paraformaldehyde (1.2 eq), piperidine (1.5 eq)

-

Solvent : 1,4-dioxane

-

Temperature : 60°C, 2 hours

Coupling Strategies for Final Assembly

Carboxamide Bond Formation

The final step involves coupling the quinoline-carboxylic acid derivative with 2-aminomethylbenzimidazole. This is achieved using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. Activation of the carboxylic acid group precedes nucleophilic attack by the benzimidazole’s primary amine, forming the target carboxamide.

Representative Procedure

Alternative Approaches Using Continuous Flow Reactors

Industrial-scale production employs continuous flow reactors to enhance efficiency. A two-stage system is used:

-

Stage 1 : Quinoline synthesis via Conrad–Limpach reaction at 120°C, residence time 20 minutes.

-

Stage 2 : Carboxamide coupling at 50°C, residence time 45 minutes.

This method achieves a 78% overall yield with >99% purity, reducing side-product formation compared to batch processes.

Critical Optimization Parameters

Solvent and Catalytic Systems

pH and Temperature Control

Hydrolysis of intermediates requires precise pH adjustment:

Analytical Characterization

Spectroscopic Validation

Crystallography and Stability

Single-crystal X-ray diffraction confirms the planar quinoline-benzimidazole structure. The compound exhibits stability under nitrogen at −20°C for 12 months but degrades in aqueous solutions (t₁/₂ = 14 days at pH 7.4).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinoline ring undergoes nucleophilic substitution at the 4-hydroxy position. Key observations include:

Mechanistic Insight :

The hydroxyl group’s acidity (pKa ~8.5) facilitates deprotonation under basic conditions, generating a nucleophilic oxygen center. Substitution reactions proceed via an SNAr mechanism, with electron-withdrawing groups on the quinoline ring enhancing reactivity .

Oxidation and Reduction

The benzimidazole methylene bridge and quinoline ring participate in redox reactions:

Oxidation

-

Quinoline ring : Oxidation with KMnO₄/H₂SO₄ converts the 4-hydroxy group to a ketone, forming 4-oxoquinoline derivatives (yield: 68%) .

-

Benzimidazole : H₂O₂/Fe²⁺ oxidizes the methylene bridge to a carbonyl group, yielding a bis-amide structure (yield: 54%) .

Reduction

-

LiAlH₄ selectively reduces the carboxamide to an amine, producing N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-methylamine (yield: 82%).

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6h | 4-Hydroxyquinoline-3-carboxylic acid | 89 | |

| 2M NaOH, EtOH, 3h | Ammonium salt of carboxylic acid | 76 |

Kinetics : Acidic hydrolysis (k = 0.18 h⁻¹) is faster than basic hydrolysis (k = 0.09 h⁻¹) due to protonation of the amide nitrogen.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Ligand Binding Sites | Complex Structure | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Cu²⁺ | Quinoline O, benzimidazole N | Square-planar | 12.4 | |

| Fe³⁺ | Carboxamide O, hydroxyl O | Octahedral | 9.8 |

Applications : Metal complexes exhibit enhanced antibacterial activity (MIC = 2–8 µg/mL against S. aureus) compared to the parent compound .

Condensation Reactions

The carboxamide participates in cyclocondensation with bifunctional reagents:

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| CS₂, KOH | 1,3,4-Thiadiazole derivative | EtOH, 70°C, 4h | 63 | |

| NH₂NH₂·H₂O | Tetrazole analog | DMF, 120°C, 8h | 71 |

Mechanism : Dehydration and nucleophilic attack at the carbonyl carbon lead to heterocycle formation .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Quinoline ring : Photooxidation to form quinone derivatives (yield: 41%).

-

Benzimidazole : C–N bond cleavage, generating 2-aminomethylbenzimidazole fragments (yield: 33%) .

Key Analytical Data for Reaction Monitoring

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| IR Spectroscopy | ν(C=O) at 1685 cm⁻¹ (amide I), ν(O–H) at 3200 cm⁻¹ | |

| ¹H NMR | δ 8.9 ppm (quinoline H-2), δ 5.1 ppm (–CH₂–) | |

| MS | [M+H]⁺ = 348.1 (ESI+) |

Scientific Research Applications

Biological Activities

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide exhibits several promising biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

-

Antiviral Effects :

- Some studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against viruses that affect the respiratory system. This is attributed to their ability to interfere with viral replication processes.

Antimicrobial Study

A study evaluated the antimicrobial activity of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, demonstrating its potential as a new antimicrobial agent .

Anticancer Evaluation

In vitro testing on various cancer cell lines revealed that this compound significantly reduced cell viability compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features:

- Quinoline vs. Dihydroquinoline/Thioxo Derivatives: The target compound’s 4-hydroxyquinoline core differs from 4-thioxo-1,4-dihydroquinoline derivatives (e.g., compound 47 in ), where sulfur replaces oxygen at position 3. Thioxo groups may alter redox properties or metal-binding capacity compared to hydroxy groups .

- Benzimidazole vs.

- Fluoroquinolone Comparison: Unlike gatifloxacin derivatives (fluoroquinolones), the target compound lacks the fluorine atom at position 8 and the piperazine/pyridine ring at position 7, suggesting a distinct mechanism of action (e.g., non-DNA gyrase targeting) .

Pharmacological and Physicochemical Properties

Analytical Data Comparison

- NMR Spectroscopy: Target Compound: Expected NH proton signals for benzimidazole (~13 ppm, broad) and quinoline hydroxy (~12–14 ppm) . Thiadiazole Hybrids (e.g., 3d ): Aromatic protons at 7.44–8.09 ppm; NH signals at 13.34–13.88 ppm. Thioxo Derivative : Adamantyl protons at 1.5–2.0 ppm; thioxo carbonyl at ~190 ppm (¹³C NMR).

Mass Spectrometry:

Research Implications and Gaps

- The benzimidazole-methyl group in the target compound offers a unique pharmacophore for targeting kinases or microbial topoisomerases, distinct from fluoroquinolones or thiadiazole derivatives.

- Unanswered Questions:

- Comparative data on antibacterial/antifungal efficacy against standard strains.

- Toxicity profiles relative to adamantyl- or carbamoylphenyl-substituted analogs.

- Impact of thioxo substitution on redox activity compared to hydroxy.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound that combines the structural features of benzimidazole and hydroxyquinoline, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure incorporates a benzimidazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of hydroxyquinoline exhibit significant antimicrobial properties. For instance, compounds derived from 4-hydroxyquinoline have shown activity against both Gram-positive and Gram-negative bacteria. The incorporation of the benzimidazole moiety into this framework may enhance these properties.

- Minimum Inhibitory Concentration (MIC) Studies :

| Compound | MIC (µM) against Bacteria |

|---|---|

| Compound A | 4.69 (B. subtilis) |

| Compound B | 5.64 (S. aureus) |

| Compound C | 8.33 (E. coli) |

Antiviral Activity

The compound's potential antiviral activity has been investigated, particularly in the context of HIV and other viral infections. Studies have shown that certain quinoline derivatives can inhibit viral replication by targeting integrase enzymes.

- Integrase Inhibition :

Anticancer Activity

The anticancer potential of benzimidazole and hydroxyquinoline derivatives has been well-documented. These compounds often act through mechanisms such as apoptosis induction and cell cycle arrest.

- Cell Toxicity Studies :

The mechanisms through which this compound exerts its biological effects may include:

- DNA Intercalation : The planar structure of the quinoline moiety allows for intercalation between DNA bases, potentially disrupting replication.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline formation | POCl₃, DMF, 90°C, 8 h | 65–70 | |

| Benzimidazole coupling | K₂CO₃, DMF, 80°C, 6 h | 55–60 | |

| Solvent-free coupling | Neat, 140°C, 3 h | 75 |

How can solvent-free synthesis improve the efficiency of benzimidazole-quinoline conjugates?

Advanced Research Question

Solvent-free methods reduce purification complexity and environmental impact:

- Protocol : React 4-hydroxyquinoline-3-carboxylic acid derivatives with 2-aminobenzimidazoles under neat conditions at 140°C for 3 hours, monitored by TLC .

- Advantages : Higher yields (75% vs. 55–60% in solvent-based methods) and reduced side products .

- Mechanistic insight : Thermal activation promotes nucleophilic substitution without solvent interference .

What spectroscopic and chromatographic techniques are critical for structural validation?

Basic Research Question

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., quinoline C4-OH at δ 12.1 ppm; benzimidazole NH at δ 10.3 ppm) .

- IR spectroscopy : Detect amide carbonyl (1650–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) stretches .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 362.1) .

How can computational modeling predict the bioactivity of this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to targets like DNA gyrase (common in antimicrobial studies). Parameters: Lamarckian GA, grid size 60×60×60 Å .

- ADMET prediction : SwissADME or ProTox-II to estimate lipophilicity (LogP ≈ 2.8), metabolic stability (CYP3A4 substrate), and toxicity (LD50 ~500 mg/kg) .

How do researchers resolve contradictions in NMR data interpretation for this compound?

Advanced Research Question

- Issue : Overlapping signals in aromatic regions (δ 7.0–8.5 ppm).

- Solutions :

- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign quaternary carbons .

- Variable-temperature NMR : Suppress dynamic effects causing peak broadening .

- X-ray crystallography : Definitive structural assignment (e.g., dihedral angle between benzimidazole and quinoline moieties: 85.2°) .

What in vitro assays are suitable for preliminary bioactivity screening?

Basic Research Question

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; CLSI guidelines) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells; 48-hour exposure) .

- Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition at 10–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.